Dodecylguanidine

Description

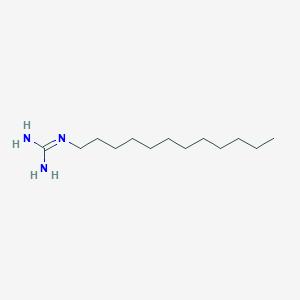

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAYQUKKYWPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate) | |

| Record name | Dodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041907 | |

| Record name | 1-Dodecylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-65-2 | |

| Record name | Dodecylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

dodecylguanidine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Dodecylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (DGH) is a cationic surfactant renowned for its potent, broad-spectrum antimicrobial properties.[1][2] It is extensively utilized in various industrial applications, including water treatment, as a biocide to control microbial contamination and biofilm formation.[2] The effectiveness of DGH stems from a multi-faceted mechanism of action, primarily centered on the disruption of microbial cell structures. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which DGH exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Primary Mechanism of Action: Membrane Disruption

The principal antimicrobial action of this compound hydrochloride is the rapid and catastrophic disruption of microbial cell membranes.[3] This process is driven by the molecule's amphipathic nature, featuring a positively charged guanidinium head group and a long, hydrophobic dodecyl tail.

-

Electrostatic Attraction and Insertion: As a cationic molecule, DGH is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer of the cell membrane.[]

-

Membrane Destabilization and Permeabilization: The intercalation of DGH molecules into the lipid bilayer disrupts the packing of phospholipids, leading to membrane destabilization and an increase in permeability.[] This compromises the membrane's function as a selective barrier, causing leakage of essential intracellular components like potassium ions and RNA, and an uncontrolled influx of extracellular substances.[][5][6]

-

Physical Damage and Lysis: In bacteria such as Pseudomonas syringae, treatment with the related compound this compound monoacetate (dodine) has been shown to induce significant physical changes, including the expansion of the outer membrane and the formation of protuberances and intracellular myelin-like structures.[3][5] This severe structural damage ultimately leads to cell lysis and death.

Secondary Mechanism: Biofilm Eradication

DGH exhibits a dual mode of action that is particularly effective against biofilms, which are structured communities of microorganisms encased in a self-produced matrix.[1]

-

Matrix Penetration: The surfactant properties of DGH allow it to penetrate the protective extracellular polymeric substance (EPS) matrix of the biofilm.[1]

-

Biofilm Disruption: By disrupting the integrity of the EPS matrix, DGH breaks up the biofilm structure, exposing the individual microbial cells.[1][7]

-

Killing of Planktonic Cells: Once the bacteria are released from the biofilm and are in a planktonic (free-floating) state, they are susceptible to the primary membrane-disrupting action of DGH.[1][2]

Tertiary Mechanism: Intracellular Targets

Beyond membrane disruption, evidence suggests that DGH and related guanidinium compounds can affect intracellular processes, contributing to their overall antimicrobial efficacy.

-

Inhibition of Cellular Respiration: DGH has been shown to inhibit mitochondrial respiration by affecting NADH oxidases.[3] This action leads to the depolarization of the inner mitochondrial membrane and severely impairs ATP synthesis, depriving the cell of its primary energy source.[3]

-

Protein Denaturation and Enzyme Inhibition: Guanidine hydrochloride is a well-known protein denaturant.[8] At higher concentrations, DGH can cause the coagulation of cytoplasm, indicative of widespread protein denaturation.[5][6] This can lead to the inhibition of critical enzymes, such as RNases.[5][6]

-

Interaction with Nucleic Acids: Studies on this compound monoacetate show it can cause the degradation and release of RNA.[5][6] Furthermore, the guanidinium group is known to be a DNA minor groove binder, suggesting a potential interaction with genetic material, which is a mechanism exploited by other oligoguanidine-based antimicrobials.[9][10]

Quantitative Efficacy Data

The biological activity of DGH has been quantified in various assays. The following tables summarize key findings from in vitro and in vivo studies.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability (WST Assay) | A549 (Human Lung Carcinoma) | IC₅₀ | 0.39 µg/mL | [11][12][13] |

| Table 1: In Vitro Cytotoxicity of DGH. |

| Assay | Cell Line | DGH Concentration Range | Duration | Result | Reference |

| Colony Formation | A549 | 0.00313 – 0.2 µg/mL | 10 days | Dose-dependent decrease in colony formation | [11][13] |

| Table 2: Inhibition of Colony Formation by DGH. |

| Parameter Measured in BALF | Effect | Exposure Concentrations (4-hr, Rats) | Reference |

| Lactate Dehydrogenase (LDH) | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [11][12] |

| Polymorphonuclear Leukocytes | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [12] |

| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [11][12] |

| Table 3: Key Findings from Acute Inhalation Toxicity Study in Rats. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of DGH.

Protocol 1: In Vitro Cytotoxicity Assessment (WST & LDH Assays)

This protocol, adapted from studies on A549 cells, determines the concentration at which DGH becomes cytotoxic.[13]

-

Cell Culture: Culture A549 cells in appropriate medium and conditions until confluent.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of DGH in culture medium (e.g., ranging from 1 to 5000 µg/mL). Replace the medium in the wells with the DGH solutions. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

LDH Assay (Membrane Damage): Transfer a small aliquot of the supernatant from each well to a new plate. Add LDH assay reagent according to the manufacturer's instructions. Measure absorbance to quantify LDH release.

-

WST Assay (Cell Viability): Add WST reagent to the remaining cells in the original plate. Incubate for 1-4 hours. Measure absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity (LDH) and cell viability (WST) relative to controls. Determine the IC₅₀ value from the dose-response curve for the WST assay.

Protocol 2: Colony Formation Assay

This long-term assay assesses the ability of cells to proliferate and form colonies after treatment with DGH.[11][13]

-

Cell Seeding: Seed a low density of A549 cells (e.g., 200 cells/well) into 6-well plates and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of DGH (e.g., 0.00313 to 0.2 µg/mL).

-

Incubation: Incubate the cells for 10 days, allowing colonies to form.

-

Fixation and Staining: After incubation, remove the medium and wash the cells gently with phosphate-buffered saline (PBS). Fix the colonies with cold methanol for 10 minutes. Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.

-

Data Analysis: Compare the number of colonies in treated wells to the untreated control wells to determine the dose-dependent inhibitory effect.

Protocol 3: In Vivo Acute Inhalation Toxicity Study

This protocol outlines the workflow for assessing the pulmonary effects of DGH in a rodent model.[11]

-

Acclimatization: House Sprague-Dawley rats in controlled conditions for at least one week to acclimate.

-

Group Assignment: Randomly divide the rats into multiple groups (e.g., control, low-dose, mid-dose, high-dose), with an equal number of males and females per group.

-

Exposure: Place the treatment groups in inhalation chambers. Expose them to DGH aerosols at target concentrations (e.g., 8.6, 21.3, 68.0 mg/m³) for a fixed duration (e.g., 4 hours). The control group is exposed to clean air only.

-

Euthanasia and Sample Collection: Immediately following exposure, euthanize the animals.

-

Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS to collect bronchoalveolar lavage fluid (BALF).

-

BALF Analysis: Centrifuge the BALF to separate the supernatant and cell pellet. Use the supernatant to measure LDH, total protein, and inflammatory cytokine levels using commercial kits (e.g., ELISA).

-

Histopathology: Collect lung and nasal cavity tissues, fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of tissue damage and inflammation.

References

- 1. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Mode of antibacterial action of dodine (this compound monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]

- 8. Get insights into Magen [magen-tec.com]

- 9. Non-covalent interactions: complexes of guanidinium with DNA and RNA nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Dodecylguanidine Acetate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Dodecylguanidine acetate, also known by its common name dodine, is a cationic surfactant with well-established applications as a fungicide in agriculture. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic guanidinium headgroup, imparts unique physicochemical properties that are of significant interest to researchers in various fields, including drug development. This technical guide provides a detailed overview of the core physicochemical properties of this compound acetate, complete with experimental protocols and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound acetate are summarized in the tables below. These properties are crucial for understanding its behavior in various systems, including its formulation, stability, and biological activity.

Table 1: General Physicochemical Properties of this compound Acetate

| Property | Value | Reference(s) |

| Chemical Name | 1-Dodecylguanidinium acetate | [1] |

| Common Name | Dodine | [1] |

| CAS Number | 2439-10-3 | [1][2] |

| Molecular Formula | C15H33N3O2 | [1][2] |

| Molecular Weight | 287.44 g/mol | [1][3] |

| Appearance | White crystalline solid | [1][2] |

Table 2: Thermodynamic and Solubility Properties of this compound Acetate

| Property | Value | Reference(s) |

| Melting Point | 132-136 °C | [2][4][5] |

| Solubility in Water | 630 mg/L (at 25 °C) | [4][6] |

| Solubility in Organic Solvents | Soluble in alcohols (e.g., ethanol, methanol); practically insoluble in most other organic solvents. | [1] |

| pKa | >13 (strong base) | [6] |

| Critical Micelle Concentration (CMC) | 25 µmol/L (in aqueous solution) 9.5 mM (at 54 °C, determined by conductivity) | [7][8] |

Note on CMC: There is a notable discrepancy in the reported Critical Micelle Concentration (CMC) values for this compound acetate. An earlier study suggested a CMC around 25 µmol/L, while a later investigation using conductivity measurements indicated a significantly higher CMC of 9.5 mM at 54°C[7][8]. This difference may be attributable to variations in experimental conditions, such as temperature and the presence of electrolytes, which can significantly influence micelle formation[9][10]. The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, was found to be approximately 52°C, suggesting that micellization is more favorable at elevated temperatures[8]. Researchers should consider these factors when working with this compound acetate in solution.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound acetate, based on established standard protocols.

Melting Point Determination (Capillary Method)

The melting point of this compound acetate can be determined using the capillary method as described in various pharmacopeias and standard test guidelines[11][12][13].

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the this compound acetate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block or oil bath of the melting point apparatus.

-

Heat the apparatus at a steady rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

The reported melting point is the range between these two temperatures.

Solubility Determination (Flask Method - OECD Guideline 105)

The aqueous solubility of this compound acetate can be determined following the flask method, which is suitable for substances with solubilities above 10⁻² g/L[1][5][14][15][16].

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound acetate to a glass flask containing deionized water. The excess is necessary to ensure saturation.

-

Stopper the flask and place it in a constant temperature bath or shaker set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can be conducted to determine the required equilibration time.

-

After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the solution to separate the solid phase.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Determine the concentration of this compound acetate in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The solubility is reported as the mass of solute per volume or mass of the solvent (e.g., mg/L or g/100g ).

pKa Determination (Potentiometric Titration - OECD Guideline 112)

The acid dissociation constant (pKa) of the guanidinium group in this compound acetate can be determined by potentiometric titration[2][3][4][6].

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Constant temperature jacketed beaker

-

Standardized solution of a strong acid (e.g., HCl)

Procedure:

-

Dissolve a precisely weighed amount of this compound acetate in carbonate-free deionized water in the jacketed beaker.

-

Maintain a constant temperature throughout the experiment.

-

Immerse the pH electrode in the solution and allow it to equilibrate.

-

Titrate the solution with the standardized strong acid, adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. It is the pH at which half of the guanidinium groups are protonated.

Critical Micelle Concentration (CMC) Determination (Conductivity Method)

The CMC of this compound acetate, an ionic surfactant, can be determined by measuring the electrical conductivity of its aqueous solutions at various concentrations[17][18][19][20].

Apparatus:

-

Conductivity meter with a conductivity cell

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Procedure:

-

Prepare a stock solution of this compound acetate in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Place the conductivity cell in a sample solution held at a constant temperature.

-

Measure the electrical conductivity of each solution, ensuring the temperature is stable.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. This is because below the CMC, the conductivity increases linearly with the concentration of monomeric surfactant ions. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micelles is different from that of the individual ions.

Mechanism of Action

The primary fungicidal and antibacterial activity of this compound acetate is attributed to its ability to disrupt cell membranes[7][21][22]. As a cationic surfactant, the positively charged guanidinium headgroup interacts with the negatively charged components of fungal and bacterial cell membranes, such as phospholipids. This interaction, coupled with the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Additionally, some studies suggest that dodine can also inhibit mitochondrial respiration, further contributing to its antimicrobial effects[22][23][24][25].

The following diagram illustrates the proposed mechanism of action of this compound acetate on a fungal cell.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 5. filab.fr [filab.fr]

- 6. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 7. This compound monoacetate (dodine) causes severe membrane damage in Pseudomonas syringae above the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comment on "Determination of the critical micelle concentration of this compound monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. scispace.com [scispace.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. justagriculture.in [justagriculture.in]

- 18. fpharm.uniba.sk [fpharm.uniba.sk]

- 19. youtube.com [youtube.com]

- 20. phavi.umcs.pl [phavi.umcs.pl]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dodecylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylguanidine and its salts are compounds of significant interest due to their broad-spectrum antimicrobial and antifungal properties. The most well-known salt, this compound acetate (commonly known as dodine), was first introduced as a fungicide in 1957 for controlling plant diseases like apple scab.[] The structure of this compound, featuring a long hydrophobic dodecyl tail and a positively charged guanidinium head group, allows it to interact with and disrupt the integrity of cell membranes.[][2] This mechanism of action makes it an effective biocide in various applications, including agriculture, water treatment, and as a disinfectant in industrial and household cleaning products.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in chemistry and drug development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of dodecylamine with a guanidinylating agent. Several methods have been reported, with the most prevalent routes utilizing cyanamide or urea as the source of the guanidine moiety.

A widely practiced method involves the reaction of dodecylamine with cyanamide in the presence of an acid, typically to form the corresponding salt.[5][6] An alternative approach involves the reaction of guanidine hydrochloride with a dodecyl halide.[7] Another patented method describes the synthesis starting from urea, which is a readily available and cost-effective starting material.[8]

The following diagram illustrates a common synthetic pathway for producing this compound acetate (Dodine) from dodecylamine and cyanamide.

Caption: Synthesis of this compound Acetate.

Experimental Protocol: Synthesis of this compound Acetate from Dodecylamine and Cyanamide

This protocol is adapted from a patented method for the synthesis of this compound acetate.[9]

Materials:

-

Dodecylamine

-

Cyanamide

-

Acetic Acid

-

Water

-

Round-bottom flask equipped with a stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 2 L round-bottom flask equipped with a stirrer, combine 300 g of dodecylamine, 500 g of water, and 30 ml of acetic acid.

-

Heat the mixture to 90-95 °C with stirring.

-

Over a period of 2 hours, gradually add cyanamide to the reaction mixture.

-

After the addition of cyanamide is complete, continue to stir the reaction mixture at 97 °C for an additional 2 hours.

-

Following the reaction period, allow the mixture to cool and neutralize it to a pH of 6 with acetic acid.

-

Dilute the solution with water to a total volume of 2 L and cool the solution further.

-

A white precipitate of this compound acetate (dodine) will form.

-

Collect the precipitate by filtration.

-

The expected yield is approximately 400 g of dodine with a purity of 98%.

Characterization of this compound

The characterization of this compound is essential to confirm its structure and purity. The primary analytical techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates a general workflow for the characterization of synthesized this compound.

Caption: Characterization Workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3300 | [2] |

| C-H (alkyl) | Stretching | 2850-3000 | [10] |

| C=N (guanidinium) | Stretching | ~1670, 1645, 1605 | [10] |

| C-H (alkyl) | Bending | 1450-1470 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the dodecyl chain, including the terminal methyl group, the methylene groups of the alkyl chain, and the protons of the guanidinium group. The protons of the alkyl chain typically appear in the range of δ 0.8–1.5 ppm.[2]

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the dodecyl chain and a characteristic signal for the carbon atom of the guanidinium group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the expected molecular weight is approximately 227.39 g/mol .[3] Mass spectrometry data for this compound shows a precursor ion [M+H]⁺ at m/z 228.2434.[3]

| Ion | m/z | Reference |

| [M+H]⁺ | 228.2434 | [3] |

Experimental Protocols for Characterization

FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).[10] For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via the reaction of dodecylamine and cyanamide is a well-established and efficient method. The characterization of the final product can be reliably achieved using a combination of FTIR, NMR, and mass spectrometry. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important antimicrobial compound. Further research could focus on the development of novel synthetic routes with improved efficiency and sustainability, as well as a more in-depth investigation into its biological activities and potential applications.

References

- 2. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]

- 3. Guanidine, dodecyl- | C13H29N3 | CID 8204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. chembk.com [chembk.com]

- 7. 1-Dodecylguanidinium acetate | C15H33N3O2 | CID 129690901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ES8507477A3 - Process for the preparation of this compound acetate - Google Patents [patents.google.com]

- 9. DE3248115A1 - Process for the preparation of this compound acetate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Dodecylguanidine: A Technical Guide to its Solubility and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylguanidine and its salts, particularly this compound hydrochloride (DGH), are cationic surfactants with significant antimicrobial properties.[1] Their efficacy as biocides is rooted in their chemical structure, featuring a long hydrophobic dodecyl chain and a hydrophilic guanidinium headgroup. This amphipathic nature governs their solubility in various media and dictates their primary mechanism of action: the disruption of microbial cell membranes.[2][3] Furthermore, evidence suggests an inhibitory effect on crucial cellular processes, including mitochondrial respiration. This guide provides a comprehensive overview of the solubility characteristics of this compound and details its molecular mechanisms of action, offering valuable insights for its application in research and drug development.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound hydrochloride is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in water and polar organic solvents.[1][2][4] The following table summarizes the available qualitative and analogous quantitative information.

| Solvent | Type | Reported Solubility of this compound Hydrochloride | Analogous Quantitative Data (Phencyclidine Hydrochloride)[5] |

| Water | Aqueous | Completely soluble[3], Excellent solubility[2] | 11.2 mg/mL |

| Methanol | Organic (Polar, Protic) | Soluble in alcohols[1][4] | 30 mg/mL |

| Ethanol | Organic (Polar, Protic) | Soluble in alcohols[1][4] | - |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Soluble in certain organic solvents[2] | - |

Experimental Protocols

I. Determination of this compound Solubility

Objective: To quantify the solubility of this compound hydrochloride in water and various organic solvents. This protocol is adapted from established methods for determining the solubility of cationic surfactants.

Materials:

-

This compound hydrochloride (analytical grade)

-

Solvents: Deionized water, Ethanol (99%), Methanol (99%), Dimethyl Sulfoxide (DMSO, analytical grade)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a titration setup.[6][7]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate sealed vials.

-

Equilibrate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have visible undissolved solid.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated HPLC method or a two-phase titration method with an anionic surfactant like sodium dodecyl sulfate.[6][7]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound hydrochloride in the respective solvent at the tested temperature.

-

II. Investigation of Membrane Disruption Activity

Objective: To assess the ability of this compound to disrupt microbial cell membranes.

Materials:

-

Bacterial strain (e.g., E. coli or S. aureus)

-

This compound hydrochloride

-

Live/Dead BacLight™ Bacterial Viability Kit (or similar fluorescent dyes like propidium iodide and SYTO 9)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Culture Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.

-

-

Treatment:

-

Incubate the bacterial suspension with varying concentrations of this compound hydrochloride for a defined period. Include a negative control (no this compound).

-

-

Staining:

-

Add the fluorescent dyes (e.g., SYTO 9 and propidium iodide) to the bacterial suspensions according to the manufacturer's instructions. SYTO 9 stains all bacterial cells (live and dead), while propidium iodide only enters cells with compromised membranes (dead cells).

-

-

Analysis:

-

Measure the fluorescence using a fluorometer or visualize the cells under a fluorescence microscope.

-

An increase in the red fluorescence (propidium iodide) with increasing concentrations of this compound indicates membrane damage.

-

III. Assessment of Mitochondrial Respiration Inhibition

Objective: To determine the effect of this compound on mitochondrial respiration. This protocol is based on methods for studying mitochondrial function.[8][9]

Materials:

-

Isolated mitochondria (e.g., from rat liver or cultured cells)

-

This compound hydrochloride

-

Respiration buffer

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

-

ADP

-

Oxygen electrode (e.g., Clark-type electrode) or a high-resolution respirometer.

Procedure:

-

Mitochondrial Isolation:

-

Isolate mitochondria from the chosen source using standard differential centrifugation protocols.

-

-

Respirometry:

-

Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Add a controlled amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

-

After the ADP is phosphorylated, the respiration rate will decrease to a resting state (State 4).

-

Introduce this compound hydrochloride at various concentrations and monitor the oxygen consumption rate.

-

-

Analysis:

-

A decrease in the State 3 respiration rate in the presence of this compound indicates inhibition of the electron transport chain or oxidative phosphorylation.

-

Mandatory Visualization

Caption: Workflow for Determining this compound Solubility.

References

- 1. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]

- 2. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]

- 3. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]

- 4. Organic Surface Active Agent Biocides this compound Hydrochloride DGH 35% CAS 13590-97-1 - Buy this compound Hydrochloride, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. xylemanalytics.com [xylemanalytics.com]

- 7. n-analytech.co.jp [n-analytech.co.jp]

- 8. Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dodecylguanidine Hydrochloride (CAS No. 13590-97-1): A Comprehensive Technical Guide

Introduction

Dodecylguanidine hydrochloride (DGH), identified by CAS number 13590-97-1, is a cationic surfactant belonging to the guanidine class of compounds.[1] It is structurally characterized by a long, hydrophobic dodecyl tail and a hydrophilic, positively charged guanidinium head group.[2][3] This amphipathic nature underpins its broad-spectrum antimicrobial activity and its utility in a wide range of industrial and research applications.[2][4] DGH is effective against bacteria (both Gram-positive and Gram-negative), fungi, and algae.[2] It is commonly used as a biocide and disinfectant in industrial water systems, pulp and paper manufacturing, and as a component in detergents and coatings.[4][5] In research settings, it serves as a tool for studying microbial membrane disruption and other cellular processes.[2][] This document provides a detailed overview of the technical information available for this compound Hydrochloride.

Physicochemical Properties

This compound hydrochloride is typically a white to off-white crystalline powder with good solubility in water and some organic solvents.[5] Its properties make it suitable for various formulations.[5]

| Property | Value | Source(s) |

| CAS Number | 13590-97-1 | [7] |

| Molecular Formula | C₁₃H₃₀ClN₃ | [7][8] |

| Molecular Weight | 263.85 g/mol | [7][8] |

| Synonyms | N-Dodecylguanidine hydrochloride, 1-Dodecylguanidine hydrochloride, DGH | [1][9] |

| Appearance | White to off-white crystalline powder | [5] |

| Density | 0.95 g/cm³ | [10][11] |

| Boiling Point | 352.8 °C at 760 mmHg | [11] |

| Flash Point | 167.2 °C | [11] |

| Solubility | Soluble in water | [5] |

Biological Activity and Mechanism of Action

The primary biological activity of DGH is its function as a broad-spectrum antimicrobial agent.[2] Its mechanism of action is multifaceted, primarily targeting cellular membranes and vital cellular processes.

1. Microbial Membrane Disruption

The cationic guanidinium headgroup of DGH interacts with negatively charged components of microbial cell membranes, such as phosphates in phospholipids.[12] The hydrophobic dodecyl tail then inserts into and disrupts the lipid bilayer.[2][] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.[2][3]

2. Inhibition of Mitochondrial Respiration

Studies on the related compound dodine (this compound acetate) show that a primary mode of action is the inhibition of mitochondrial respiration.[2] DGH is believed to act similarly by interfering with the electron transport chain, specifically affecting NADH oxidases.[2] This leads to the depolarization of the inner mitochondrial membrane, severely impairing ATP synthesis and depriving the cell of energy.[2]

References

- 1. This compound hydrochloride | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]

- 3. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]

- 4. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]

- 5. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. This compound monohydrochloride | 13590-97-1 | FD150850 [biosynth.com]

- 9. parchem.com [parchem.com]

- 10. Organic Surface Active Agent Biocides this compound Hydrochloride DGH 35% CAS 13590-97-1 - Buy this compound Hydrochloride, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]

- 11. This compound hydrochloride|lookchem [lookchem.com]

- 12. mdpi.com [mdpi.com]

Early Research on Dodecylguanidine as a Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylguanidine and its salts, particularly this compound acetate (commonly known as dodine) and this compound hydrochloride, represent a class of cationic surfactants that garnered significant interest in the mid-20th century, primarily for their potent fungicidal and antimicrobial properties. This technical guide delves into the early research on this compound, focusing on its core surfactant characteristics, synthesis, and mechanism of action. While access to the full text of the earliest publications from the 1950s remains challenging, this document synthesizes available data, including more recent re-evaluations of early findings, to provide a comprehensive overview for researchers and professionals in drug development and related fields.

Core Surfactant Properties of this compound Salts

The surfactant properties of this compound are central to its biological activity. Like other amphiphilic molecules, this compound possesses a long hydrophobic alkyl chain (dodecyl) and a hydrophilic headgroup (guanidine). This structure enables it to orient at interfaces, reducing surface tension and forming micelles in solution above a certain concentration.

Quantitative Data on Surfactant Properties

| Parameter | Value | Salt | Temperature (°C) | Method | Source |

| Critical Micelle Concentration (CMC) | 9.5 mM | Acetate (Dodine) | 54 | Electrical Conductivity | Inoue et al., 2007[1] |

| Krafft Temperature | ~52 °C | Acetate (Dodine) | - | Electrical Conductivity | Inoue et al., 2007[1] |

Note: Early research on the CMC of this compound hydrochloride was not found in the available literature. The Krafft temperature is the temperature below which the surfactant has limited solubility and does not form micelles.

Experimental Protocols

Detailed experimental protocols from the initial studies in the 1950s and 1960s are not fully accessible. However, based on patents from that era and established methodologies for surfactant characterization, the following sections outline the likely procedures used.

Synthesis of this compound Acetate (Dodine)

The synthesis of this compound acetate typically involves the reaction of dodecylamine with cyanamide in the presence of acetic acid. Several patents from the mid-20th century describe variations of this process. A general procedure is as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with dodecylamine and a suitable solvent (e.g., water, a lower alcohol, or a mixture thereof).

-

Addition of Acetic Acid: A portion of acetic acid is added to the dodecylamine solution.

-

Cyanamide Addition: Cyanamide is then added to the stirred mixture. The reaction is typically carried out at an elevated temperature, often between 75-95 °C, for a set period to ensure complete reaction.

-

Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled to induce crystallization of the this compound acetate product.

-

Purification: The crude product is collected by filtration, washed with a cold solvent to remove unreacted starting materials and byproducts, and then dried.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. In the mid-20th century, several methods were available for its determination.

1. Electrical Conductivity Method:

This method is based on the change in the molar conductivity of a surfactant solution as a function of its concentration.

-

Preparation of Stock Solution: A concentrated stock solution of this compound salt in deionized water is prepared.

-

Serial Dilutions: A series of solutions with decreasing concentrations are prepared by diluting the stock solution.

-

Conductivity Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

2. Surface Tension Method:

This method relies on the principle that the surface tension of a liquid decreases with the addition of a surfactant up to the CMC, after which it remains relatively constant.

-

Solution Preparation: A series of this compound salt solutions of varying concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer, which was common in that era).

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface, is the CMC.

Mechanism of Action: Fungicidal Properties

The primary application of this compound in early research was as a fungicide. Its mechanism of action is multifaceted and is intrinsically linked to its surfactant properties.

The fungicidal activity of this compound is primarily attributed to its ability to disrupt the fungal cell membrane. The cationic guanidinium headgroup interacts with the negatively charged components of the fungal plasma membrane, while the hydrophobic dodecyl tail penetrates the lipid bilayer. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

More recent studies have further elucidated this mechanism, suggesting a dual mode of action where this compound not only disrupts the plasma membrane but also inhibits mitochondrial respiration. This interference with cellular energy production further contributes to its potent fungicidal effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.

References

The Advent of a Fungicidal Powerhouse: An In-depth Guide to the Discovery and History of Dodecylguanidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylguanidine compounds, a class of cationic surfactants, have carved a significant niche in the landscape of antimicrobial agents. From their initial discovery as potent fungicides to their broader applications as industrial biocides, these molecules have been the subject of extensive research. This technical guide delves into the core of this compound's history, tracing its discovery, key developmental milestones, and the scientific investigations that have illuminated its mechanisms of action. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, quantitative data summaries, and visualizations of its biological interactions.

Discovery and Historical Development

The history of this compound is intrinsically linked to its acetate salt, dodine. Introduced in 1957 by the American Cyanamid Company, dodine emerged as a powerful fungicide, primarily for controlling apple scab.[1][2] Its development marked a significant advancement in the post-war era of pesticide research, offering a new chemical entity with a unique mode of action. The early success of dodine spurred further investigation into the broader applications of this compound and its derivatives, leading to their use in various industrial settings as biocides and disinfectants.[2]

Physicochemical and Toxicological Profile

The efficacy and safety of this compound compounds are underpinned by their distinct physicochemical and toxicological properties. This compound hydrochloride typically presents as a white to off-white crystalline powder with good solubility in water.[3] Dodine, the acetate salt, is a white crystalline solid with a melting point of 136°C and is also soluble in water and lower molecular weight alcohols.[1]

A comprehensive summary of the available quantitative data is presented in the tables below, offering a comparative overview of the key parameters for this compound acetate (dodine) and this compound hydrochloride.

Table 1: Physicochemical Properties of this compound Compounds

| Property | This compound Acetate (Dodine) | This compound Hydrochloride |

| Molecular Formula | C₁₅H₃₃N₃O₂ | C₁₃H₃₀ClN₃ |

| Molecular Weight | 287.44 g/mol [1] | 263.85 g/mol |

| Physical State | White crystalline solid[1] | White to off-white crystalline powder[3] |

| Melting Point | 136 °C[1] | Not precisely determined |

| Boiling Point | Decomposes at ~200°C[4] | 352.8 °C at 760 mmHg |

| Water Solubility | 0.63 g/L at 25°C[5] | Soluble |

| Vapor Pressure | 5 x 10⁻⁶ Pa at 20°C (estimated)[5] | Not determined |

| LogP | 0.87 at pH 4.6, 0.96 at pH 9.3[4] | 5.38 |

Table 2: Acute Toxicity Data for this compound Compounds

| Compound | Species | Route of Administration | LD₅₀ / LC₅₀ Value | Reference |

| This compound Acetate (Dodine) | Rat (male) | Oral | 750-1540 mg/kg[1] | [1] |

| This compound Acetate (Dodine) | Rat (female) | Oral | 660 mg/kg[1] | [1] |

| This compound Acetate (Dodine) | Rat | Dermal | >6000 mg/kg[2] | [2] |

| This compound Acetate (Dodine) | Rabbit | Dermal | >1500 mg/kg[2] | [2] |

| This compound Acetate (Dodine) | Mallard Duck | Oral | 1142 mg/kg[2] | [2] |

| This compound Acetate (Dodine) | Harlequin Fish | - | 0.53 mg/L (48h LC₅₀)[2] | [2] |

| This compound Hydrochloride | Rat | Inhalation | >68 mg/m³ (4h LC₅₀) |

Mechanism of Action

The antimicrobial activity of this compound compounds stems from a dual mechanism of action that targets fundamental cellular structures and processes.

Membrane Disruption

As cationic surfactants, this compound molecules possess a hydrophilic guanidinium head and a long, hydrophobic dodecyl tail. This amphipathic nature facilitates their insertion into the lipid bilayers of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability and the leakage of essential cellular components, ultimately resulting in cell death.

Inhibition of Mitochondrial Respiration

Beyond direct membrane damage, this compound compounds also interfere with cellular energy production by inhibiting mitochondrial respiration. This action is particularly pronounced in fungi. The primary target is the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and subsequent energy depletion within the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound compounds.

Synthesis of this compound Acetate (Dodine)

Objective: To synthesize this compound acetate from dodecylamine and cyanamide.

Materials:

-

Dodecylamine

-

Cyanamide

-

Glacial Acetic Acid

-

Inert solvent (e.g., isopropanol)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel, dissolve dodecylamine in an inert solvent.

-

Slowly add an aqueous solution of cyanamide to the dodecylamine solution with constant stirring over a period of 1-2 hours.[6]

-

Heat the reaction mixture to 75-95°C and maintain this temperature for 2-4 hours to allow the reaction to proceed.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add glacial acetic acid to the mixture to precipitate the this compound acetate.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a small amount of cold inert solvent to remove any unreacted starting materials.

-

Dry the purified this compound acetate in an oven at a controlled temperature.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound compound (e.g., dodine)

-

Microbial culture (e.g., Venturia inaequalis)

-

Sterile growth medium (e.g., Potato Dextrose Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the this compound compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Inoculate each well (except for a negative control) with the microbial suspension.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 25°C for 48-72 hours for fungi).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

Assessment of Membrane Permeability

Objective: To measure the ability of a this compound compound to disrupt microbial cell membranes.

Materials:

-

This compound compound

-

Microbial cell suspension

-

Fluorescent dye that is excluded by intact membranes (e.g., propidium iodide)

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend the microbial cells in a suitable buffer.

-

Treat the cell suspension with various concentrations of the this compound compound.

-

Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

-

Add the fluorescent dye to each sample.

-

Incubate for a defined period.

-

Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.

Measurement of Mitochondrial Respiration

Objective: To quantify the effect of a this compound compound on the oxygen consumption rate of isolated mitochondria.

Materials:

-

This compound compound

-

Isolated mitochondria (e.g., from rat liver or fungal cells)

-

Respiration buffer

-

Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

-

ADP

-

Oxygen electrode or a Seahorse XF Analyzer

Procedure:

-

Isolate mitochondria from the target organism using standard differential centrifugation methods.

-

Suspend the isolated mitochondria in respiration buffer.

-

Add the mitochondrial suspension to the chamber of the oxygen electrode or the wells of a Seahorse plate.

-

Add the respiratory substrates to initiate baseline oxygen consumption.

-

Inject the this compound compound at various concentrations and monitor the change in oxygen consumption rate.

-

Add ADP to measure the state 3 (active) respiration and assess the effect of the compound on ATP synthesis-linked respiration.

Conclusion

This compound compounds, with dodine as their flagship representative, have a rich history as effective antimicrobial agents. Their dual mechanism of action, involving both membrane disruption and inhibition of mitochondrial respiration, makes them potent against a range of fungal and bacterial pathogens. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and antimicrobial research. Further investigation into the precise molecular interactions and the potential for developing novel derivatives with enhanced efficacy and reduced toxicity remains a promising avenue for future research.

References

An In-depth Technical Guide to Dodecylguanidine Derivatives: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylguanidine and its derivatives represent a class of cationic surfactants with a broad spectrum of biological activities, most notably as antimicrobial and antifungal agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of these compounds. Key quantitative data on their physical and biological properties are summarized for comparative analysis. Detailed experimental protocols for the synthesis of this compound acetate are provided, along with visualizations of their primary mechanisms of action: disruption of the cell membrane and inhibition of mitochondrial respiration. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapeutic agents and antimicrobial formulations.

Chemical and Physical Properties

This compound derivatives are characterized by a long, hydrophobic dodecyl chain and a highly basic, hydrophilic guanidinium headgroup. This amphipathic nature is central to their biological activity. The properties of two prominent derivatives, this compound hydrochloride and this compound acetate (dodine), are detailed below.

| Property | This compound Hydrochloride | This compound Acetate (Dodine) |

| CAS Number | 13590-97-1 | 2439-10-3 |

| Molecular Formula | C13H30ClN3 | C15H33N3O2 |

| Molecular Weight | 263.85 g/mol | 287.44 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline solid |

| Melting Point | Not specified | 136 °C[1] |

| Solubility | Soluble in water and polar organic solvents.[2] | Soluble in alcohols and hot water; slightly soluble in other solvents; 0.063% by weight in water at 25 °C.[1] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods. A common and effective approach for producing this compound acetate (dodine) involves the reaction of dodecylamine with cyanamide in the presence of acetic acid.

Experimental Protocol: Synthesis of this compound Acetate

This protocol is based on established patent literature and provides a method for the synthesis of this compound acetate with a high yield.[3]

Materials:

-

Dodecylamine

-

Cyanamide (50% aqueous solution)

-

Acetic acid (glacial)

-

Water (deionized)

-

Inert solvent (e.g., isopropanol, ethanol)

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add dodecylamine and a portion of the acetic acid in an inert solvent or water.

-

Heat the mixture to a temperature between 75-95 °C with continuous stirring.

-

Slowly add the 50% aqueous solution of cyanamide to the reaction mixture. The pH of the reaction should be maintained above 7.

-

After the addition of cyanamide is complete, continue to stir the mixture at 90-95 °C to allow the reaction to proceed to equilibrium.

-

Once the reaction has reached equilibrium, cool the mixture and acidify to a pH of 6 with the remaining acetic acid.

-

Dilute the reaction mixture with water and cool further to 15-20 °C to precipitate the this compound acetate.

-

Collect the white precipitate by filtration and wash with cold water.

-

Dry the product under vacuum to obtain this compound acetate.

Expected Yield: >80%

Synthesis Workflow

References

- 1. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recurrent inhibition of mitochondrial complex III induces chronic pulmonary vasoconstriction and glycolytic switch in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Dodecylguanidine: A Technical Guide to its Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental fate of dodecylguanidine (DG), a chemical with applications as a fungicide, bactericide, and industrial biocide. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key environmental processes to support informed risk assessment and decision-making.

Physicochemical Properties and Environmental Distribution

This compound's behavior in the environment is influenced by its physicochemical properties. As a guanidine derivative, it exists predominantly in its cationic form under typical environmental pH conditions.

| Property | Value | Reference / Method |

| Log K_ow_ | 0.96 | [Generic] |

| Water Solubility | 630 mg/L at 25°C (for dodine) | [1] |

| Vapor Pressure | 1300 mPa at 20°C (for dodine) | [1] |

| pKa | 9 | [2] |

| Soil Adsorption (K_oc_) | 1 x 10^5^ (estimated) | [1][2] |

Note: Dodine, the acetate salt of this compound, is often studied. The environmental fate of dodine and this compound hydrochloride is considered together as they share the same cationic form, this compound, under typical environmental conditions in water and moist soil.[3]

Biodegradability

The primary mechanism for the degradation of this compound in the environment is microbial activity.[1] It is not expected to be persistent in the terrestrial environment but shows persistence in aquatic systems.

Aerobic Biodegradation in Soil

Studies indicate that this compound is not persistent in soil under aerobic conditions.

| Parameter | Value | Test System / Conditions | Guideline Reference |

| Aerobic Soil Half-Life (DT | 17.5 to 22.3 days | Specific soil types and conditions not detailed. | Not specified |

| Aerobic Soil Half-Life (DT | ~20 days | Specific soil types and conditions not detailed. | Not specified[1] |

Aerobic Biodegradation in Aquatic Systems

In contrast to its behavior in soil, this compound is persistent in the aquatic environment under aerobic conditions.

| Parameter | Value | Test System / Conditions | Guideline Reference |

| Aerobic Aquatic Metabolism Half-Life (DT | 38.9 to 227 days | at 25°C; specific sediment/water systems not detailed. | Not specified[3] |

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, are also considered in the environmental fate assessment of chemicals.

Hydrolysis

Limited information is currently available on the hydrolysis of this compound. Given its stability under moderately acidic or alkaline conditions, hydrolysis is not expected to be a major degradation pathway.

| pH | Half-life (t | Temperature | Guideline Reference |

| 4 | Data not available | OECD 111 | |

| 7 | Data not available | OECD 111 | |

| 9 | Data not available | OECD 111 |

Photolysis

Environmental Fate and Transport

Soil Mobility

With a high estimated soil organic carbon-water partitioning coefficient (K_oc_) of 1 x 10^5^, this compound is expected to be immobile in soil.[1][2] It binds strongly to soil particles, which limits its potential to leach into groundwater.[1]

Volatilization

Given its low vapor pressure and high water solubility, this compound is not expected to volatilize from moist soil or water surfaces.[3]

Biodegradation Pathways and Metabolites

The degradation of this compound is believed to proceed through oxidation and hydrolysis, ultimately leading to the formation of carbon dioxide and ammonia. Intermediate degradation products include guanidine and urea.

Experimental Protocols

The following sections describe the general methodologies for key environmental fate studies as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines. Specific experimental details for this compound studies are not fully available in the public domain.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate of degradation and the degradation pathway of a chemical in soil under both aerobic and anaerobic conditions.

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This guideline assesses the degradation and partitioning of a chemical in a water-sediment system.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This method is used to determine the extent to which a chemical adsorbs to and desorbs from soil.

Summary and Conclusions

This compound is a moderately water-soluble, non-volatile compound that is expected to be immobile in soil due to its strong adsorption to soil particles. The primary route of its environmental degradation is through microbial metabolism, with a significantly faster degradation rate in soil compared to aquatic environments. While general degradation half-lives are available, detailed quantitative data from studies following standardized OECD guidelines are not readily accessible in the public domain. Further research and access to regulatory submission data would be necessary to provide a more complete quantitative assessment of the environmental fate of this compound.

References

In-depth Technical Guide to the Stability of Dodecylguanidine Across a Broad pH Range

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylguanidine (DGH), a cationic surfactant with a dodecyl tail and a guanidinium head group, sees wide application as a biocide and fungicide. Its efficacy and formulation are intrinsically linked to its stability across a range of pH values. This technical guide provides a comprehensive overview of the stability of this compound, detailing its chemical properties, hydrolytic stability at various pH levels, and the experimental protocols for assessing its degradation. This document is intended to be a valuable resource for researchers and professionals involved in the development and application of this compound-based products.

Chemical and Physical Properties of this compound

This compound is a strongly basic compound due to the resonance stabilization of its protonated guanidinium group. This high basicity, with a reported pKa of >13, dictates that it exists predominantly in its cationic form across a wide physiological and environmental pH range.[1][2]

Table 1: Physicochemical Properties of this compound and its Salts

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C13H29N3 | [3] |

| Molecular Weight | 227.44 g/mol | |

| This compound Hydrochloride (DGH) | ||

| CAS Number | 13590-97-1 | [4][5] |

| Molecular Formula | C13H30ClN3 | [3] |

| Molecular Weight | 263.85 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility in Water | Soluble | [4][6] |

| Boiling Point | 108°C (226.4°F) | [4] |

| Flash Point | 109°C (228.2°F) Closed Cup | [4] |

| This compound Acetate (Dodine) | ||

| Melting Point | 136°C | [1][2] |

| Water Solubility | 630 mg/L (25°C) | [1][2] |

pH-Dependent Stability of this compound

This compound exhibits remarkable stability across a broad pH range, a key attribute for its diverse applications. Commercial literature for this compound hydrochloride (DGH) often cites a wide application pH range, typically between 4 and 12, highlighting its chemical robustness.[7]

Hydrolytic Stability

The guanidinium group, while highly stable, can be susceptible to hydrolysis under certain conditions to form urea and the corresponding amine. However, studies on dodine (this compound acetate) demonstrate its significant resistance to hydrolysis in environmentally relevant pH ranges.

A study on the hydrolysis rate of dodine hydrochloride (97.5% purity) in sterile conditions in the dark at 25°C showed no significant hydrolysis at pH 4, 7, and 9 after 30 days.[1] This indicates a high degree of stability under these conditions.

Table 2: Estimated Hydrolytic Half-Life of Dodine at 25°C

| pH | Buffer | Estimated Half-Life (days) | Reference |

| 5 | 576 | [1] | |

| 7 | HEPES | No degradation | [1] |

| 7 | Tris | 914 | [1] |

| 9 | 1198 | [1] |

This high stability is attributed to the resonance of the guanidinium cation, which delocalizes the positive charge and makes the central carbon atom less susceptible to nucleophilic attack by water or hydroxide ions. However, it is known that both acid- and base-catalyzed hydrolysis of alkylguanidines can occur, leading to the formation of ureas and amines.[2] The rate of this hydrolysis can be influenced by factors such as steric hindrance around the guanidinium group.[2]

Potential Degradation Pathway

The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the C-N bond of the guanidinium group.

Caption: Proposed hydrolytic degradation of this compound.

Metabolism studies of dodine in plants also suggest that degradation occurs through successive oxidation and hydrolysis, ultimately leading to the formation of guanidine, urea, CO2, and ammonia.[8]

Experimental Protocols

Hydrolytic Stability Assessment (Adapted from OECD Guideline 111)

This protocol outlines a tiered approach to assess the abiotic hydrolysis of this compound as a function of pH.

Tier 1: Preliminary Test

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of this compound should not exceed 0.01 M or half its saturation concentration.

-

Incubation: Incubate the test solutions in the dark at a constant temperature, for example, 25°C.

-

Sampling and Analysis: At appropriate time intervals (e.g., 0, 7, 14, 21, and 30 days), withdraw aliquots from each test solution.

-

Quantification: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Evaluation: If less than 10% degradation is observed after 30 days, this compound is considered hydrolytically stable under the tested conditions, and further testing may not be necessary.

Tier 2: Degradation Kinetics Study

-

Conditions: If significant degradation (>10%) is observed in the preliminary test, conduct a more detailed kinetic study at the pH value(s) where degradation occurred.

-

Sampling Frequency: Increase the sampling frequency to accurately determine the degradation rate.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½).

Caption: Workflow for hydrolytic stability testing of this compound.

pKa Determination by Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized, carbonate-free water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-